2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

説明

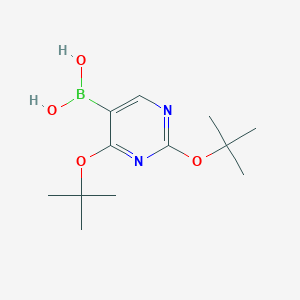

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C12H21BN2O4 and its molecular weight is 268.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyrimidine ring substituted at the 2 and 4 positions with tert-butoxy groups and a boronic acid moiety at the 5 position. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : C13H20BNO4

- Molecular Weight : Approximately 250.12 g/mol

- Melting Point : >300°C

- Solubility : Slightly soluble in chloroform and DMSO

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biological targets such as enzymes and proteins. These compounds can inhibit proteasome activity and have been explored for their therapeutic potential in cancer treatment by targeting kinases and proteases involved in cell signaling pathways .

Biological Activities

Research indicates that compounds within the pyrimidine-boronic acid class exhibit several biological activities:

Case Studies

- Antitumor Efficacy : A study investigating the effects of various boronic acids on cancer cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The exact mechanism involved the inhibition of key signaling pathways that promote cell survival .

- Antimicrobial Testing : In vitro tests conducted on related pyrimidine-boronic acids showed promising results against Bacillus cereus. Concentrations ranging from 2 to 32 μg/mL were tested, revealing dose-dependent growth inhibition .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-boronic acid pinacol ester | C7H10BNO3 | Contains an amino group; used in pharmaceuticals |

| 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid | C14H20BNO5 | More complex with additional protective groups |

| 4-(N-Boc)piperazin-1-yl pyrimidine-5-boronic acid | C14H20BNO3 | Incorporates a piperazine moiety; enhances solubility |

| This compound | C13H20BNO4 | Unique combination of tert-butoxy groups; enhanced stability |

科学的研究の応用

Organic Synthesis

The boronic acid functional group in 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, making the compound valuable as an intermediate in synthesizing complex organic molecules.

Key Reactions

- Suzuki-Miyaura Coupling : This reaction can be utilized to create biaryl compounds, which are essential in pharmaceuticals and materials science.

- Reactivity with Biological Molecules : The compound's ability to form reversible covalent bonds with diols and other nucleophiles enhances its utility in biochemical applications .

Medicinal Chemistry

Boronic acids have been recognized for their therapeutic potential due to their ability to interact with biological targets such as enzymes and proteins. The specific structure of this compound may enhance its pharmacological properties.

Therapeutic Applications

- Anticancer Activity : Boronic acids are known to inhibit proteasome activity, which is relevant in cancer treatment. Compounds similar to this one have shown promise in targeting cancer cells by disrupting protein degradation pathways .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can exhibit antibacterial and antiviral activities, making them candidates for further drug development .

Material Science

The unique properties of this compound allow it to be used as a building block for new materials with tailored functionalities. Its solubility and reactivity can be advantageous in designing polymers or nanomaterials for specific applications.

Case Studies and Research Insights

Several studies have explored the applications of boronic acids in medicinal chemistry and organic synthesis:

- Cross-Coupling Reactions : Research has demonstrated the successful application of pyrimidine-boronic acids in synthesizing complex heteroaryl compounds via Suzuki cross-coupling reactions .

- Biological Activity Studies : Investigations into the interactions of boronic acids with biological molecules have revealed their potential as inhibitors of various enzymes involved in disease pathways, particularly cancer .

- Material Development : Innovative uses of boronic acids in creating new materials have been reported, focusing on their properties as building blocks for functionalized polymers.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at the 5-position facilitates carbon-carbon bond formation via Suzuki-Miyaura coupling. This reaction is widely used to synthesize biaryl or heteroaryl structures.

Key Features :

- Substrates : Reacts with aryl/heteroaryl halides (Br, I) or triflates.

- Catalysts : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with ligands.

- Conditions : Aqueous Na₂CO₃ in 1,4-dioxane at 95°C for 65 hours .

Example Reaction :

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | 4,6-Bis(5-pyrimidyl)pyrimidine | 56% | Pd(PPh₃)₂Cl₂, Na₂CO₃ | |

| 2-Methoxy-5-bromopyridine | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84% | Pd catalyst, 95°C |

The tert-butoxy groups enhance solubility in organic solvents and stabilize intermediates during coupling .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form boronate esters, improving stability for storage or further reactions.

Reaction :

\text{C}_{12}\text{H}_{21}\text{BN}_2\text{O}_4+\text{C}_6\text{H}_{12}\text{O}_2\rightarrow \text{C}_{18}\text{H}_{31}\text{BN}_2\text{O}_6}

Conditions :

- Catalyst : None required.

- Solvent : Anhydrous THF or DCM.

- Yield : >90% (estimated from analogous reactions).

Applications :

- Stabilizes the boronic acid for prolonged storage.

- Facilitates purification via crystallization.

Deprotection of tert-Butoxy Groups

The tert-butoxy groups can be removed under acidic conditions to regenerate hydroxyl groups, enabling further derivatization.

Conditions :

- Reagent : HCl in dioxane or TFA.

- Temperature : 25–50°C.

- Outcome : Generates 2,4-dihydroxypyrimidine-5-boronic acid .

Oxidation Reactions

The boronic acid moiety can be oxidized to hydroxyl or carbonyl groups under controlled conditions:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂ (30%) | 5-Hydroxypyrimidine derivative | RT, 12 hours | |

| CrO₃ | 5-Ketopyrimidine derivative | Acidic conditions |

Interactions in Medicinal Chemistry

While not a direct reaction, the compound’s boronic acid group interacts with biological targets via reversible covalent bonding:

- Protease Inhibition : Forms tetrahedral complexes with serine proteases .

- Diol Recognition : Binds to vicinal diols in sugars (e.g., sialic acid) for sensor applications .

Example Interaction :

特性

IUPAC Name |

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAZSRAXNFWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371039 | |

| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109299-79-8 | |

| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。